molecular formula C9H17BrO B13182390 1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane

1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane

Cat. No.: B13182390
M. Wt: 221.13 g/mol
InChI Key: CBNJMGRPMFPEAY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methoxy-2-methylpropyl group. Compounds with cyclopropane rings are of significant interest in organic chemistry due to their unique ring strain and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane can be achieved through several methods:

    Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a metal catalyst.

    Halogenation: The bromomethyl group can be introduced through the halogenation of a methyl group using bromine or N-bromosuccinimide (NBS) under radical conditions.

    Ether Formation: The 2-methoxy-2-methylpropyl group can be introduced via etherification reactions using methanol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale cyclopropanation and halogenation reactions, often using continuous flow reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane can undergo various types of chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes.

    Elimination Reactions: The bromomethyl group can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products

    Substitution: Products include alcohols, nitriles, and amines.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include alkanes and cyclopropanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and in the study of cyclopropane ring strain and reactivity.

    Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: May serve as a precursor for drug development and synthesis of medicinal compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane involves its reactivity due to the presence of the strained cyclopropane ring and the bromomethyl group. The compound can interact with various molecular targets through nucleophilic substitution and elimination reactions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane
  • 1-(Bromomethyl)-1-(2-ethoxy-2-methylpropyl)cyclopropane
  • 1-(Bromomethyl)-1-(2-methoxy-2-ethylpropyl)cyclopropane

Uniqueness

1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both a bromomethyl group and a 2-methoxy-2-methylpropyl group on the cyclopropane ring makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane

InChI

InChI=1S/C9H17BrO/c1-8(2,11-3)6-9(7-10)4-5-9/h4-7H2,1-3H3

InChI Key

CBNJMGRPMFPEAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1(CC1)CBr)OC

Origin of Product

United States

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